[1-(5-Bromothiophen-2-yl)ethyl](propyl)amine

Catalog No.
S13821474
CAS No.
M.F
C9H14BrNS
M. Wt
248.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(5-Bromothiophen-2-yl)ethyl](propyl)amine

Product Name

[1-(5-Bromothiophen-2-yl)ethyl](propyl)amine

IUPAC Name

N-[1-(5-bromothiophen-2-yl)ethyl]propan-1-amine

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

InChI

InChI=1S/C9H14BrNS/c1-3-6-11-7(2)8-4-5-9(10)12-8/h4-5,7,11H,3,6H2,1-2H3

InChI Key

RNEYUCATIKDMFH-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(S1)Br

The compound 1-(5-Bromothiophen-2-yl)ethylamine is a substituted amine featuring a thiophene ring with a bromine atom at the 5-position. This compound belongs to a class of organic molecules characterized by their potential biological activities, particularly in pharmacology. The presence of the bromothiophene moiety contributes to its unique electronic properties, which can influence its reactivity and interaction with biological targets.

The chemical reactivity of 1-(5-Bromothiophen-2-yl)ethylamine can be analyzed through various organic reactions, including:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Alkylation Reactions: The amine group can participate in alkylation reactions, forming quaternary ammonium salts.
  • Reduction Reactions: The compound may also be subject to reduction processes, potentially converting the amine into different amine derivatives or affecting the thiophene ring.

These reactions are significant for synthesizing derivatives that could enhance biological activity or alter pharmacokinetic properties.

The biological activity of 1-(5-Bromothiophen-2-yl)ethylamine is an area of active research. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Antidepressant Activity: Some derivatives have been linked to serotonin receptor modulation.
  • Anticancer Properties: Certain thiophene-containing compounds have demonstrated cytotoxic effects against cancer cell lines.
  • Antimicrobial Effects: The presence of the thiophene ring may enhance interaction with microbial targets.

Understanding the specific biological pathways influenced by this compound requires further investigation through bioassays and structure-activity relationship studies.

The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine generally involves several steps:

  • Bromination of Thiophene: Starting from thiophene, bromination can be achieved using bromine in an appropriate solvent (e.g., dichloromethane).
  • Alkylation Reaction: The resulting 5-bromothiophene can be reacted with an ethylene derivative (e.g., 1-bromoethane) to form the ethyl group.
  • Amine Formation: Finally, propylamine can be introduced through an alkylation reaction, yielding the final product.

These methods may vary based on desired yields and purity levels.

The applications of 1-(5-Bromothiophen-2-yl)ethylamine are primarily focused on medicinal chemistry and pharmacology:

  • Drug Development: Its potential as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancers.
  • Chemical Probes: Used in research to explore biological mechanisms and pathways due to its unique structural features.
  • Material Science: Investigated for use in organic electronics and sensors due to its electronic properties.

Interaction studies are crucial for understanding how 1-(5-Bromothiophen-2-yl)ethylamine interacts with biological macromolecules:

  • Receptor Binding Studies: Evaluating its affinity for various neurotransmitter receptors can elucidate its potential therapeutic effects.
  • Molecular Docking Simulations: Computational studies can predict binding modes and affinities, guiding further experimental validation.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes involved in metabolic pathways can reveal its pharmacological potential.

Similar Compounds

Several compounds share structural similarities with 1-(5-Bromothiophen-2-yl)ethylamine, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
5-MethylthiopheneMethyl group substitutionAntimicrobial
3-BromothiopheneBromine at different positionAnticancer
PropylthiolAliphatic thiol groupAntioxidant

These compounds highlight the diversity within thiophene derivatives and their potential applications in various fields.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

247.00303 g/mol

Monoisotopic Mass

247.00303 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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